7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylamino group, and a thiazolo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The intermediate product is then subjected to further reactions, including cyclization and methylation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles:
Imidazoles: Another class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluorophenyl group enhances its reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12FN3OS |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H12FN3OS/c1-15-13-17-12-11(19-13)9(6-10(18)16-12)7-3-2-4-8(14)5-7/h2-5,9H,6H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
MAEQIGXTBXJXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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